2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
Description
Historical Development of Thieno[3,2-d]Pyrimidine Derivatives
The thieno[3,2-d]pyrimidine framework originated from efforts to synthesize purine isosteres with improved metabolic stability and selectivity. Early work by Klein et al. in the 1990s demonstrated that replacing the imidazole ring of purines with a thiophene moiety yielded thieno[3,2-d]pyrimidines with moderate antiproliferative activity. Subsequent studies revealed their broad pharmacological potential, including kinase inhibition, antifungal properties, and antiparasitic effects. The synthesis of halogenated derivatives, such as 2,4-dichlorothieno[3,2-d]pyrimidine, marked a turning point, as these compounds exhibited enhanced cytotoxicity against cancer cell lines. Over time, functionalization strategies evolved to include substitutions at the C2, C4, and C7 positions, enabling fine-tuning of biological activity.
Structural Classification within Heterocyclic Chemistry
Thieno[3,2-d]pyrimidines belong to the fused bicyclic heterocycles, characterized by a thiophene ring fused to a pyrimidine at the [3,2-d] position (Fig. 1). This arrangement distinguishes them from isomeric thieno[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines. The core structure allows for three primary modification sites:
- Pyrimidine ring : Positions 2 and 4 are often substituted with electronegative groups (e.g., Cl, OCH~3~) to enhance reactivity.
- Thiophene ring : The sulfur atom contributes to π-stacking interactions, while C6 and C7 positions accommodate alkyl or aryl groups.
- Bridged positions : Functionalization of the tetrahydro region (e.g., 4-oxo groups) modulates conformational flexibility.
Table 1: Structural Features of Representative Thieno[3,2-d]Pyrimidine Derivatives
*Derivative discussed in this article.
Bioisosteric Relationship to Purine-Based Systems
Thieno[3,2-d]pyrimidines serve as non-classical bioisosteres of purines, replicating key structural elements while avoiding rapid enzymatic degradation. The thiophene ring mimics the imidazole ring’s electronic profile, enabling interaction with purine-binding enzymes such as kinases and phosphodiesterases. For example, 2,4-dichlorothieno[3,2-d]pyrimidine inhibits phosphodiesterase 4 (PDE4) by occupying the catalytic site typically reserved for adenosine. The 4-oxo group in derivatives like the target compound further enhances hydrogen bonding with residues like Asp128 in focal adhesion kinase (FAK). This bioisosteric strategy has enabled the development of compounds with improved oral bioavailability and reduced off-target effects compared to purine-based drugs.
Significance in Drug Discovery Paradigms
Thieno[3,2-d]pyrimidines have become cornerstones in targeting multifactorial diseases due to their dual inhibitory capabilities and structural plasticity:
- Oncology : Derivatives inhibit kinases (FAK, FLT3) and induce apoptosis in leukemia cells.
- Antimicrobials : Halogenated variants show selective activity against Cryptococcus neoformans.
- Anti-inflammatory : PDE4 inhibition reduces TNF-α production, relevant to autoimmune diseases.
The target compound exemplifies rational design through its 2-methoxyphenyl and phenethylacetamide substituents. The methoxy group enhances lipid solubility for blood-brain barrier penetration, while the phenethyl moiety may engage hydrophobic pockets in kinase domains. Such modifications highlight the scaffold’s adaptability in addressing diverse therapeutic targets.
Properties
IUPAC Name |
2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-29-19-10-6-5-9-18(19)26-22(28)21-17(12-14-30-21)25-23(26)31-15-20(27)24-13-11-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTWUIVWJHAGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide typically involves multiple steps. One common method starts with the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and efficiency, possibly incorporating continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Trimethylsilyl cyanide, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing thieno[3,2-d]pyrimidine moieties have demonstrated significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains and fungi .
- Anticancer Properties : The thieno[3,2-d]pyrimidine derivatives are also noted for their anticancer effects. For instance, compounds with similar scaffolds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
- Anti-inflammatory Effects : There is evidence supporting the anti-inflammatory capabilities of related compounds. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Analgesic Effects : Some derivatives have shown promise in pain management by acting on the central nervous system to alleviate pain without the side effects associated with traditional analgesics .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives revealed that several compounds exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .
Case Study 2: Anticancer Activity
In another investigation, a derivative of thieno[3,2-d]pyrimidine was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction .
Case Study 3: Anti-inflammatory Mechanism
Research highlighted the anti-inflammatory effects of a related compound in an animal model of arthritis. The compound reduced swelling and pain significantly compared to control groups, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Structural and Functional Differences
Biological Activity
The compound 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a complex organic molecule with potential therapeutic applications. Its unique structure, which involves a thieno-pyrimidine core and various substituents, suggests a range of biological activities that merit investigation.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a thieno[3,2-d]pyrimidine moiety, which is known for its pharmacological relevance.
Biological Activity Overview
Research indicates that this compound exhibits notable anti-inflammatory properties. It has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound significantly inhibit COX-1 and COX-2 enzymes. For instance, certain analogs showed half-maximal inhibitory concentration (IC50) values comparable to established anti-inflammatory drugs like celecoxib. The IC50 values for some derivatives were reported as follows:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 3b | 0.04 ± 0.09 | COX-2 |
| 4b | 0.04 ± 0.02 | COX-2 |
| 5 | 0.04 ± 0.01 | COX-2 |
These findings suggest that the compound has a strong potential for anti-inflammatory applications, particularly in conditions where COX inhibition is beneficial .
The mechanism by which this compound exerts its biological effects likely involves the inhibition of prostaglandin synthesis through COX enzyme modulation. By reducing the activity of these enzymes, the compound decreases the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), leading to reduced inflammation and associated symptoms.
Case Studies
Several studies have highlighted the effectiveness of similar compounds in preclinical models:
- Carrageenan-Induced Paw Edema : In this model, compounds similar to the target molecule exhibited significant reductions in paw swelling, indicating strong anti-inflammatory effects.
- Cotton Pellet-Induced Granuloma : This model further confirmed the anti-inflammatory potential by showing reduced granuloma formation in treated animals compared to controls.
These studies collectively support the notion that thieno-pyrimidine derivatives can serve as effective anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural features:
- Substituents : The presence of electron-donating groups on the aromatic rings enhances COX inhibition.
- Pyrimidine Core : Modifications to the pyrimidine ring can affect binding affinity and selectivity towards COX isoforms.
Research has indicated that specific substitutions lead to improved efficacy against inflammatory pathways while minimizing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of this compound?
- Methodological Answer : The synthesis should prioritize regioselective thioether bond formation between the thieno[3,2-d]pyrimidinone core and the phenethylacetamide moiety. Use polar aprotic solvents (e.g., DMF) with potassium carbonate as a base to facilitate nucleophilic substitution at the sulfur atom. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) and confirm purity via HPLC (>95%) .
- Critical Parameter : Control reaction temperature (60–80°C) to avoid decomposition of the 2-methoxyphenyl substituent .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine - and -NMR to confirm the presence of the tetrahydrothieno[3,2-d]pyrimidin-4-one ring (e.g., δ ~5.2 ppm for the C4 carbonyl proton). Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (expected m/z: ~481.12 [M+H]). Cross-reference with IR spectroscopy for characteristic C=O (1680–1700 cm) and S–C=S (650–750 cm) stretches .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic scaffold. Use fluorescence-based assays with ATP-competitive inhibitors as positive controls. For solubility challenges in aqueous buffers, employ DMSO stock solutions (final concentration ≤0.1%) and validate results with dose-response curves (IC calculations) .
Advanced Research Questions
Q. How can contradictory data in solubility and bioavailability studies be resolved?
- Methodological Answer : Address discrepancies by standardizing solvent systems (e.g., logP calculations via HPLC) and using biorelevant media (FaSSIF/FeSSIF) for in vitro permeability assays. Validate with in vivo pharmacokinetic studies in rodent models, focusing on AUC and C values. Computational modeling (e.g., molecular dynamics simulations) can predict membrane interaction mechanisms .
Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?
- Methodological Answer : Introduce targeted substitutions at the phenethylacetamide group (e.g., fluorination at the phenyl ring) to modulate steric and electronic effects. Use competitive binding assays with radiolabeled ligands (e.g., -ATP for kinase targets) to quantify off-target interactions. Pair with X-ray crystallography of ligand-target complexes to identify critical binding residues .
Q. How can computational methods improve the design of derivatives with reduced cytotoxicity?
- Methodological Answer : Apply QSAR models to correlate substituent electronegativity with cytotoxicity (e.g., Hammett constants). Use molecular docking (AutoDock Vina) to screen derivatives against human cytochrome P450 isoforms (e.g., CYP3A4) for metabolic stability. Validate predictions with MTT assays on primary hepatocytes .
Q. What experimental frameworks reconcile conflicting results in mechanism-of-action studies?
- Methodological Answer : Combine transcriptomic profiling (RNA-seq) and phosphoproteomics to identify downstream signaling pathways. Use CRISPR-Cas9 knockout models to validate target engagement. For contradictory in vitro/in vivo efficacy data, employ orthotopic xenografts with bioluminescent imaging for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
